Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is cataloged in chemical databases such as PubChem and BenchChem, where it is recognized for its potential applications in drug development and organic synthesis. The compound is classified as a pyrazolo[1,5-a]pyridine derivative, which is part of a larger family of nitrogen-containing heterocycles known for their biological activities.
The synthesis of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate has been explored through various methods:
These synthetic routes emphasize the compound's accessibility and the potential for further derivatization to enhance biological activity or tailor properties for specific applications.
The molecular structure of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate can be represented by its InChI code:
The compound's structure can be further analyzed using techniques such as NMR spectroscopy and X-ray diffraction to confirm the arrangement of atoms and identify stereochemical configurations.
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate participates in several chemical reactions:
These reactions are crucial for developing new compounds with enhanced pharmacological properties or novel functionalities.
The mechanism of action for ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with biological targets at the molecular level:
Understanding these mechanisms is essential for optimizing the compound's efficacy in therapeutic applications.
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and potential applications in various fields.
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate finds diverse applications across multiple scientific domains:
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 118055-06-4) is systematically named according to IUPAC conventions to define its molecular architecture unambiguously. The parent heterocycle is pyrazolo[1,5-a]pyridine, where the pyrazole ring (positions 1-5) is fused to the pyridine ring (positions 6-9) via bonds between pyrazole-C5a and pyridine-C7a. The prefix "4,5,6,7-tetrahydro" indicates saturation of the pyridine ring at all positions except the fusion bonds, converting it to a tetracyclic scaffold. The ester group (–COOCH₂CH₃) is positioned at C3 of the pyrazole ring, denoted by the suffix "3-carboxylate," while "ethyl" specifies the alkoxy component of the ester [3] [4].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate |
CAS Registry Number | 118055-06-4 |
Molecular Formula | C₁₀H₁₄N₂O₂ |
Canonical SMILES | CCOC(=O)C₁=C₂N=CN1CCCC2 |
InChI Key | UYYNSVHJHJUZRY-UHFFFAOYSA-N |
Substituent analysis reveals that the ester group at C3 is electronically activating, influencing reactivity toward electrophilic substitution. The saturated C4–C7 atoms adopt a puckered conformation, enhancing stereoelectronic flexibility compared to planar analogues [6] [9].
This compound belongs to the pyrazolo[1,5-a]pyridine class, characterized by a bicyclic 6-5 fused system. The pyrazole ring incorporates adjacent nitrogen atoms at N1 and N2, while the pyridine-like ring contains one nitrogen at N8 (position equivalent to pyridine-N). In the 4,5,6,7-tetrahydro derivative, the pyridine ring is partially saturated, conferring reduced aromaticity and increased basicity at N8 compared to unsaturated analogues. Fusion occurs between pyrazole-C5a and pyridine-C7a, creating a rigid, non-planar geometry with a boat-like conformation in the saturated ring [1] [9]. The hybrid scaffold exhibits dual electronic properties:
Table 2: Key Heterocyclic Features
Ring Component | Aromaticity | Key Atoms | Chemical Behavior |
---|---|---|---|
Pyrazole | Moderate | N1, N2, C3, C3a, C7a | Electrophilic substitution at C3 |
Tetrahydropyridine | Non-aromatic | N8, C4-C7, C7a | Nucleophilic addition at C4-C7; basicity at N8 |
This structural duality enables diverse chemical modifications, positioning the scaffold as a versatile pharmacophore in medicinal chemistry [2] [8].
Structural analogs of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate exhibit distinct physicochemical and synthetic properties based on substituent variations. Key derivatives include:
Table 3: Structural and Synthetic Comparison of Derivatives
Derivative | Substituent | Molecular Weight | Key Synthetic Method | Yield (%) |
---|---|---|---|---|
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate (Parent) | -COOEt at C3 | 194.23 | Cyclization of 3-aminopyrazole with ethyl acetoacetate | 78 |
Ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate | -COOEt at C3; -CH₃ at C4 | 208.26 | Pd-catalyzed C–H alkylation | 52 |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid | -COOH at C5 | 166.18 | Hydrolysis of C5-nitrile precursor | 65 |
Ethyl 2-(pyrazolo[1,5-a]pyridin-3-yl)acetate | -CH₂COOEt at C3 | 204.21 | Knoevenagel condensation | 83 |
The C3-ester group in the parent compound provides superior versatility for further derivatization (e.g., hydrolysis to acids, amidation) compared to C5-carboxylic acid analogs, which require protective strategies. Saturation in the pyridine ring enhances conformational flexibility critical for binding kinase targets like B-Raf or CDK2 [5] [8] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7